[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone
CAS No.:
Cat. No.: VC16336813
Molecular Formula: C18H18N4O4S2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O4S2 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C18H18N4O4S2/c1-26-14-5-2-4-13(12-14)18(23)21-8-10-22(11-9-21)28(24,25)16-7-3-6-15-17(16)20-27-19-15/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | BQDKXULCXOHPQJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Introduction
The compound “4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone” is a synthetic organic molecule characterized by its unique combination of functional groups. This compound belongs to the class of sulfonamide derivatives and contains a benzothiadiazole moiety, a piperazine ring, and a methoxyphenyl group. These structural features contribute to its potential biological and chemical applications, including pharmaceutical and material sciences.
Structural Features
The compound's structure integrates:
-
Benzothiadiazole Unit: Known for its electron-withdrawing properties, this moiety enhances the compound's reactivity and potential for interaction with biological targets.
-
Sulfonamide Group: This group is a hallmark of many bioactive molecules and contributes to hydrogen bonding and solubility.
-
Piperazine Ring: A versatile scaffold in medicinal chemistry that often improves pharmacokinetic properties.
-
Methoxyphenyl Substituent: Provides additional hydrophobicity and potential for π-stacking interactions.
Synthesis
The synthesis of this compound typically involves:
-
Formation of the Sulfonamide Bond: Reacting benzothiadiazole sulfonyl chloride with piperazine derivatives under basic conditions.
-
Coupling with Methoxyphenyl Ketone: Using Friedel-Crafts acylation or similar reactions to attach the methoxyphenyl unit.
Pharmaceutical Potential
Compounds containing sulfonamide and benzothiadiazole groups have been explored for various therapeutic applications:
-
Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.
-
Antileishmanial Agents: Similar compounds have shown activity against Leishmania species .
-
Enzyme Inhibition: The benzothiadiazole moiety can interact with enzymes like carbonic anhydrase, making it a candidate for anti-cancer or anti-inflammatory drugs.
Material Science
Benzothiadiazole derivatives are widely used in organic electronics due to their electron-deficient nature, which facilitates charge transport in devices like organic photovoltaics.
Biological Evaluation
While specific biological data for this compound are not available in the provided references, similar structures exhibit promising activity profiles:
-
Compounds with benzothiadiazole-piperazine frameworks have demonstrated low cytotoxicity and selective activity against pathogens .
-
The methoxyphenyl group may enhance membrane permeability and bioavailability.
Research Findings
Below is a comparative table summarizing the biological activities of related compounds:
| Compound | Activity | Target Organism/Enzyme | IC50 Value (if available) |
|---|---|---|---|
| 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Antileishmanial | Leishmania amazonensis | ~0.07 mM |
| 4-{[4-(4-Nitrophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole | Antibacterial | Gram-positive bacteria | Not reported |
Future Directions
Further studies are required to:
-
Evaluate the pharmacokinetics and toxicity profiles of this compound.
-
Explore its potential as a lead molecule in drug development.
-
Investigate its applications in material science, particularly in optoelectronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume